2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Overview
Description
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a complex organic compound with the molecular formula C10H18N2O2. This compound features a unique bicyclic structure, which includes a methoxy group and an amino group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally synthesized in specialized laboratories equipped to handle complex organic synthesis. The process involves stringent reaction conditions and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: The methoxy and amino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds share a similar bicyclic structure and are used in drug design and development.
Bicyclo[3.1.1]heptanes: These are considered saturated analogues of pyridine and have similar physicochemical properties.
Uniqueness
What sets 2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one apart is its specific functional groups and the unique arrangement of atoms within its bicyclic structure. This confers distinct chemical and biological properties, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-6(11)10(13)12-4-7-3-8(5-12)9(7)14-2/h6-9H,3-5,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMCDDURNWHJFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CC(C1)C2OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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